molecular formula C17H27NO2 B4694237 1-[2-[2-(3-methylphenoxy)ethoxy]ethyl]azepane

1-[2-[2-(3-methylphenoxy)ethoxy]ethyl]azepane

Cat. No.: B4694237
M. Wt: 277.4 g/mol
InChI Key: ZPDRNZHDQPDEPI-UHFFFAOYSA-N
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Description

1-[2-[2-(3-methylphenoxy)ethoxy]ethyl]azepane is an organic compound that features a seven-membered azepane ring substituted with a 3-methylphenoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(3-methylphenoxy)ethoxy]ethyl]azepane typically involves a multi-step process. One common method includes the following steps:

    Alkylation: The initial step involves the alkylation of 3-methylphenol with ethylene oxide to form 3-methylphenoxyethanol.

    Substitution: The 3-methylphenoxyethanol is then reacted with 2-chloroethylamine to form 1-[2-(3-methylphenoxy)ethoxy]ethylamine.

    Cyclization: Finally, the 1-[2-(3-methylphenoxy)ethoxy]ethylamine undergoes cyclization to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(3-methylphenoxy)ethoxy]ethyl]azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azepane ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidation of the phenoxy group can lead to the formation of carboxylic acids.

    Reduction: Reduction can yield the corresponding amine or alcohol derivatives.

    Substitution: Substitution reactions can introduce various functional groups, depending on the nucleophile used.

Scientific Research Applications

1-[2-[2-(3-methylphenoxy)ethoxy]ethyl]azepane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-(3-methylphenoxy)ethoxy]ethyl]azepane involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to various biological effects. The azepane ring can also play a role in modulating the compound’s activity by affecting its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-[2-[2-(4-methylphenoxy)ethoxy]ethyl]azepane: Similar structure but with a different substitution pattern on the phenoxy group.

    1-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]azepane: Contains a chlorine atom instead of a methyl group on the phenoxy ring.

    1-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]azepane: Features a methoxy group instead of a methyl group on the phenoxy ring.

Uniqueness

1-[2-[2-(3-methylphenoxy)ethoxy]ethyl]azepane is unique due to the presence of the 3-methylphenoxy group, which can impart distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, binding affinity, and overall activity in various applications.

Properties

IUPAC Name

1-[2-[2-(3-methylphenoxy)ethoxy]ethyl]azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-16-7-6-8-17(15-16)20-14-13-19-12-11-18-9-4-2-3-5-10-18/h6-8,15H,2-5,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDRNZHDQPDEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCOCCN2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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